Cas no 2172567-63-2 ({2-ethylbicyclo4.1.0heptan-2-yl}methanamine)

{2-ethylbicyclo4.1.0heptan-2-yl}methanamine 化学的及び物理的性質
名前と識別子
-
- {2-ethylbicyclo4.1.0heptan-2-yl}methanamine
- {2-ethylbicyclo[4.1.0]heptan-2-yl}methanamine
- SCHEMBL15892294
- 2172567-63-2
- EN300-1653160
-
- インチ: 1S/C10H19N/c1-2-10(7-11)5-3-4-8-6-9(8)10/h8-9H,2-7,11H2,1H3
- InChIKey: LDUZHGLCJYRWKZ-UHFFFAOYSA-N
- ほほえんだ: NCC1(CC)CCCC2CC21
計算された属性
- せいみつぶんしりょう: 153.151749610g/mol
- どういたいしつりょう: 153.151749610g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 155
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 3
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 26Ų
{2-ethylbicyclo4.1.0heptan-2-yl}methanamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1653160-0.5g |
{2-ethylbicyclo[4.1.0]heptan-2-yl}methanamine |
2172567-63-2 | 0.5g |
$987.0 | 2023-06-04 | ||
Enamine | EN300-1653160-5.0g |
{2-ethylbicyclo[4.1.0]heptan-2-yl}methanamine |
2172567-63-2 | 5g |
$2981.0 | 2023-06-04 | ||
Enamine | EN300-1653160-0.25g |
{2-ethylbicyclo[4.1.0]heptan-2-yl}methanamine |
2172567-63-2 | 0.25g |
$946.0 | 2023-06-04 | ||
Enamine | EN300-1653160-2.5g |
{2-ethylbicyclo[4.1.0]heptan-2-yl}methanamine |
2172567-63-2 | 2.5g |
$2014.0 | 2023-06-04 | ||
Enamine | EN300-1653160-1.0g |
{2-ethylbicyclo[4.1.0]heptan-2-yl}methanamine |
2172567-63-2 | 1g |
$1029.0 | 2023-06-04 | ||
Enamine | EN300-1653160-5000mg |
{2-ethylbicyclo[4.1.0]heptan-2-yl}methanamine |
2172567-63-2 | 5000mg |
$2981.0 | 2023-09-21 | ||
Enamine | EN300-1653160-0.1g |
{2-ethylbicyclo[4.1.0]heptan-2-yl}methanamine |
2172567-63-2 | 0.1g |
$904.0 | 2023-06-04 | ||
Enamine | EN300-1653160-500mg |
{2-ethylbicyclo[4.1.0]heptan-2-yl}methanamine |
2172567-63-2 | 500mg |
$987.0 | 2023-09-21 | ||
Enamine | EN300-1653160-2500mg |
{2-ethylbicyclo[4.1.0]heptan-2-yl}methanamine |
2172567-63-2 | 2500mg |
$2014.0 | 2023-09-21 | ||
Enamine | EN300-1653160-10.0g |
{2-ethylbicyclo[4.1.0]heptan-2-yl}methanamine |
2172567-63-2 | 10g |
$4421.0 | 2023-06-04 |
{2-ethylbicyclo4.1.0heptan-2-yl}methanamine 関連文献
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Franciszek Sączewski,Anita Kornicka,Zdzisław Brzozowski Green Chem., 2006,8, 647-656
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Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
-
Thorsten Glaser,Ioannis Liratzis,Roland Fröhlich Dalton Trans., 2005, 2892-2898
-
Chandra B. KC,Kei Ohkubo,Paul A. Karr,Francis D'Souza Chem. Commun., 2013,49, 7614-7616
-
Naresh Shakya,Chandra Pokhrel,Scott D. Bunge,Satyendra Kumar,Brett D. Ellman,Robert J. Twieg J. Mater. Chem. C, 2014,2, 256-271
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Shuqian Zhang,Yang Yuan,Wang Zhang,Fang Song,Jinghan Li,Qinglei Liu,Jiajun Gu,Di Zhang J. Mater. Chem. A, 2021,9, 17985-17993
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Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
{2-ethylbicyclo4.1.0heptan-2-yl}methanamineに関する追加情報
Introduction to {2-Ethylbicyclo[4.1.0]heptan-2-yl}methanamine (CAS No. 2172567-63-2)
{{2-Ethylbicyclo[4.1.0]heptan-2-yl}methanamine} (CAS No. 2172567-63-2) is a complex organic compound with a unique bicyclic structure that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound, often referred to as EBM for brevity, belongs to the class of bicyclic amines and exhibits interesting properties due to its rigid bicyclo[4.1.0]heptane framework and the ethyl substituent at the 2-position.
The bicyclo[4.1.0]heptane system is a type of norbornane derivative, which is known for its high stability and rigidity. The presence of the ethyl group at the 2-position introduces additional steric effects, making this compound a valuable substrate for various chemical reactions and applications. Recent studies have highlighted its potential in drug design, particularly in the development of bioactive molecules with specific stereochemical requirements.
One of the key features of {2-Ethylbicyclo[4.1.0]heptan-2-yl}methanamine is its ability to act as a chiral auxiliary in asymmetric synthesis. This property has been extensively explored in recent research, where it has been used to facilitate the construction of complex molecular architectures with high enantioselectivity. The compound's rigid structure provides an ideal platform for controlling the stereochemistry of reactions, making it a valuable tool in medicinal chemistry.
In addition to its role in asymmetric synthesis, EBM has also been investigated for its potential as a building block in the synthesis of natural product analogs and bioactive compounds. Its unique structure allows for the creation of molecules with intricate stereochemistry, which are often challenging to synthesize using traditional methods.
Recent advancements in computational chemistry have further enhanced our understanding of {2-Ethylbicyclo[4.1.0]heptan-2-yl}methanamine's properties. Molecular modeling studies have provided insights into its electronic structure, reactivity, and interactions with biological systems. These findings have paved the way for new applications in drug discovery and materials science.
The synthesis of EBM typically involves multi-step processes that require precise control over stereochemistry and reaction conditions. One common approach involves the alkylation of a suitable bicyclic amine precursor followed by functionalization to introduce the ethyl group at the desired position.
Despite its complexity, {2-Ethylbicyclo[4.1.0]heptan-2-yl}methanamine has demonstrated remarkable versatility in various chemical transformations. Its ability to participate in both nucleophilic and electrophilic reactions makes it a valuable intermediate in organic synthesis.
In conclusion, {2-Ethylbicyclo[4.1.0]heptan-2-yl}methanamine (CAS No. 2172567-63-2) is a fascinating compound with a wide range of applications in organic chemistry and pharmacology. Its unique structure, coupled with recent advances in synthetic and computational techniques, positions it as a key player in the development of novel bioactive molecules and materials.
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